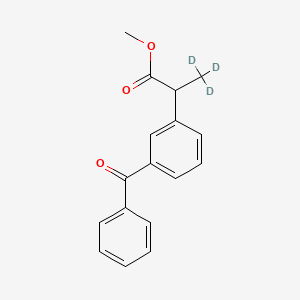![molecular formula C9H13BrClNO B13448510 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl It is an organic compound that contains a bromophenyl group, an amino group, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride typically involves the reaction of 2-bromobenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Bromobenzylamine+Ethylene oxide→2-[(2-Bromophenyl)methyl]aminoethan-1-ol
The product is then treated with hydrochloric acid to form the hydrochloride salt:
2-[(2-Bromophenyl)methyl]aminoethan-1-ol+HCl→2-[(2-Bromophenyl)methyl]aminoethan-1-ol hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[(2-Bromophenyl)methyl]amino}acetaldehyde.
Reduction: Formation of 2-{[(Phenyl)methyl]amino}ethan-1-ol.
Substitution: Formation of 2-{[(2-Azidophenyl)methyl]amino}ethan-1-ol or 2-{[(2-Mercaptophenyl)methyl]amino}ethan-1-ol.
Applications De Recherche Scientifique
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
- 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
- 2-Amino-2-methylpropan-1-ol
Uniqueness
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H13BrClNO |
|---|---|
Poids moléculaire |
266.56 g/mol |
Nom IUPAC |
2-[(2-bromophenyl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-9-4-2-1-3-8(9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H |
Clé InChI |
JVGOHQLVOVLIEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCO)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13448428.png)
![1-Azabicyclo[3.2.1]octan-6-one hydrochloride](/img/structure/B13448435.png)
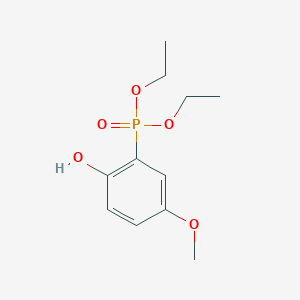
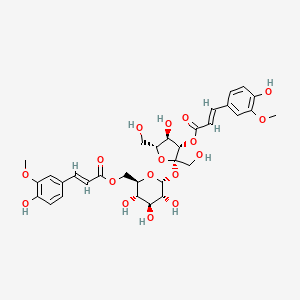
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
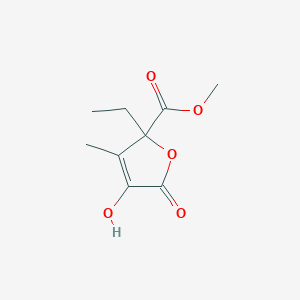
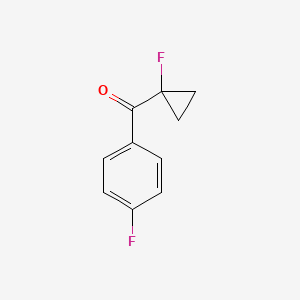
![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)
![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)
![1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea](/img/structure/B13448489.png)
![3-ethenyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13448494.png)
